molecular formula C10H18N2O B1412300 (2S)-N-cyclobutylpiperidine-2-carboxamide CAS No. 1604455-84-6

(2S)-N-cyclobutylpiperidine-2-carboxamide

Cat. No. B1412300
M. Wt: 182.26 g/mol
InChI Key: ZVEVREDIUQYKSF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-cyclobutylpiperidine-2-carboxamide, also known as CBPC, is a cyclic amide compound that has recently been studied for its potential applications in science and medicine. It is a chiral compound with a cyclobutyl ring structure, which has been found to possess several interesting properties. This molecule has been studied for its use in the synthesis of various compounds, its potential as a drug target, and its potential as a therapeutic agent.

Scientific Research Applications

Gastrointestinal Safety of COX-2 Inhibitors

A systematic review highlighted the upper gastrointestinal safety of COX-2 inhibitors compared to nonselective NSAIDs, showing fewer ulcer complications and GI symptoms (Rostom et al., 2007). This research could be relevant if "(2S)-N-cyclobutylpiperidine-2-carboxamide" is structurally similar or has similar pharmacological properties to COX-2 inhibitors.

Antitumor Agents

Research on naphthalimides, including carboxamide derivatives, has explored their DNA binding affinity and antitumor properties (Chen, Xu, & Qian, 2018). If "(2S)-N-cyclobutylpiperidine-2-carboxamide" shares functional groups or mechanisms of action with naphthalimides, this research could offer insights into its potential antitumor applications.

Acrylamide Research

Studies on acrylamide, a carboxamide, have focused on its formation in foods and its potential health impacts (Taeymans et al., 2004). Although not directly related, understanding the properties and reactions of acrylamide could provide a foundational understanding of carboxamides in a broader sense.

AMPK Activation

AICAr, an AMPK activator with both AMPK-dependent and independent effects, has been studied for its impact on metabolism, exercise, and cancer (Visnjic et al., 2021). If "(2S)-N-cyclobutylpiperidine-2-carboxamide" influences AMPK pathways, this research could be relevant.

properties

IUPAC Name

(2S)-N-cyclobutylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEVREDIUQYKSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-cyclobutylpiperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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